4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
CAS No.:
Cat. No.: VC20175492
Molecular Formula: C22H27F2NO2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
![4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate -](/images/structure/VC20175492.png)
Specification
Molecular Formula | C22H27F2NO2 |
---|---|
Molecular Weight | 375.5 g/mol |
IUPAC Name | (4-cyano-3,5-difluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3 |
Standard InChI Key | GHKAAVKUVURFHM-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a trans,trans-bicyclohexane core, where two cyclohexane rings are linked at the 1,1'-positions. The 4'-position of one cyclohexane ring is substituted with an ethyl group (-CH2CH3), while the 4-position of the adjacent ring is esterified to a 4-cyano-3,5-difluorophenyl group . This configuration imposes significant steric and electronic effects, influencing its reactivity and phase behavior.
The phenyl group’s substitution pattern—cyano at position 4 and fluorine at positions 3 and 5—enhances polarity and stability against oxidation . The bicyclohexane backbone contributes to rigidity, a property leveraged in liquid crystal formulations .
Physicochemical Properties
Key properties, inferred from structurally similar compounds, include:
The low water solubility aligns with hydrophobic bicyclohexane and fluorophenyl groups, while organic solvent compatibility suggests utility in polymer and coating industries .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves a two-step process:
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Hydrogenation of Aromatic Precursors: Bicyclohexane-4-carboxylic acid derivatives are synthesized via catalytic hydrogenation of biphenyl-4,4'-dicarboxylic acid, analogous to methods for 1,4-cyclohexanedicarboxylic acid production .
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Esterification: The carboxylic acid intermediate reacts with 4-cyano-3,5-difluorophenol under Mitsunobu or Steglich conditions to form the ester .
Example Reaction:
Catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to enhance yields .
Stereochemical Considerations
The trans,trans configuration of the bicyclohexane core is critical for maintaining thermal stability and mesomorphic behavior in liquid crystals . Stereoselective hydrogenation using ruthenium catalysts ensures >95% trans isomer purity .
Applications and Industrial Relevance
Liquid Crystal Displays (LCDs)
Bicyclohexane carboxylates are pivotal in high-performance LCDs due to their low viscosity and broad nematic phase ranges . The ethyl and fluorophenyl substituents in this compound likely reduce melting points while enhancing dielectric anisotropy, making it suitable for advanced display technologies .
Pharmaceutical Intermediates
Analogous compounds, such as 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid, serve as precursors in drug synthesis . The cyano group in this compound may facilitate click chemistry or serve as a nitrile bioisostere in medicinal chemistry .
Polymer Science
The rigidity of the bicyclohexane core makes the compound a candidate for high-strength polyesters and polycarbonates. Similar derivatives improve the thermal stability of polymers .
Future Research Directions
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